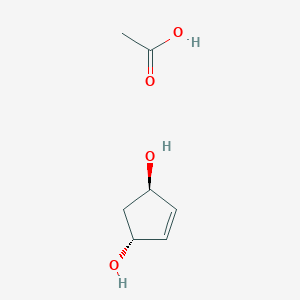![molecular formula C14H14ClNO6 B14615098 Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate CAS No. 57337-92-5](/img/structure/B14615098.png)
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a chloro and nitrophenyl group attached to a propanedioate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with a base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as chloro(4-nitrophenyl)methylidene, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [amino(4-nitrophenyl)methylidene]propanedioate.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Aplicaciones Científicas De Investigación
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate
- Diethyl [amino(4-nitrophenyl)methylidene]propanedioate
- Diethyl [chloro(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both chloro and nitrophenyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
57337-92-5 |
|---|---|
Fórmula molecular |
C14H14ClNO6 |
Peso molecular |
327.71 g/mol |
Nombre IUPAC |
diethyl 2-[chloro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14ClNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RZRRLMYMOCMBEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



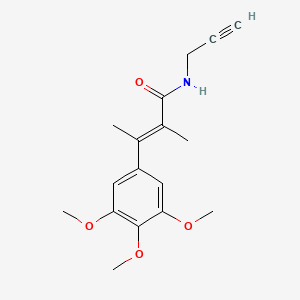
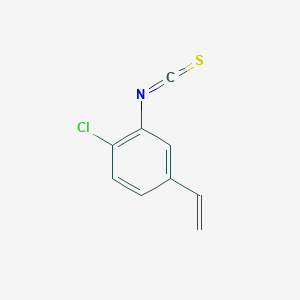
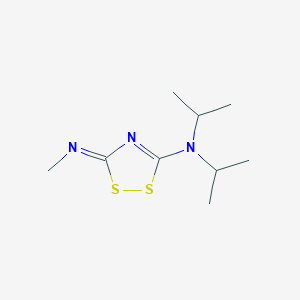
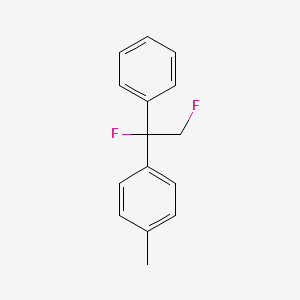
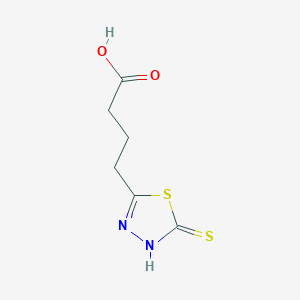
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
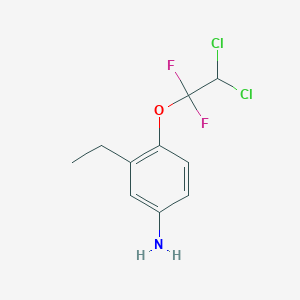
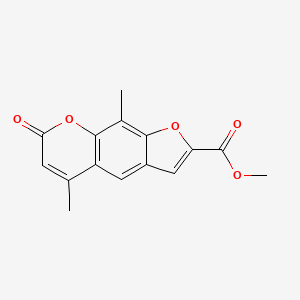
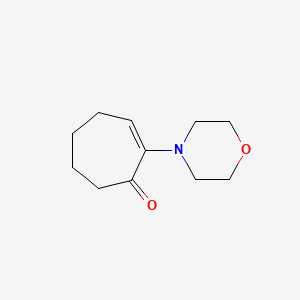
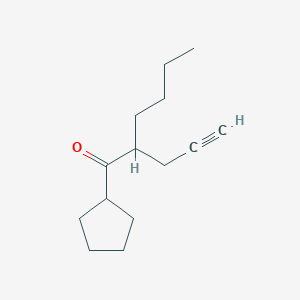
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
